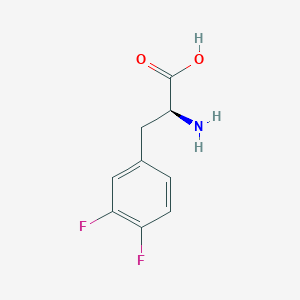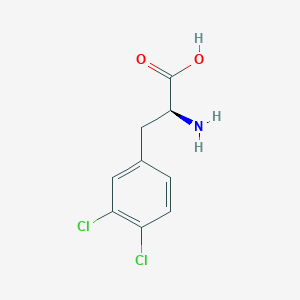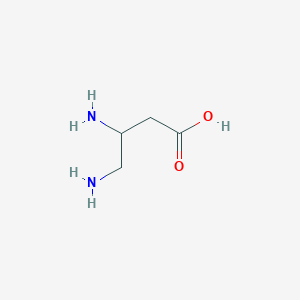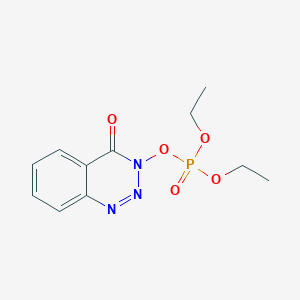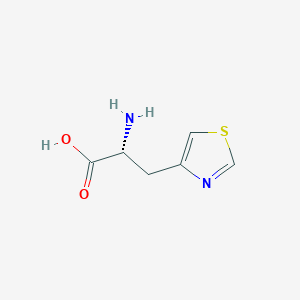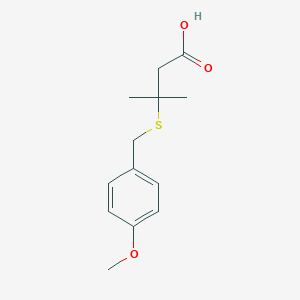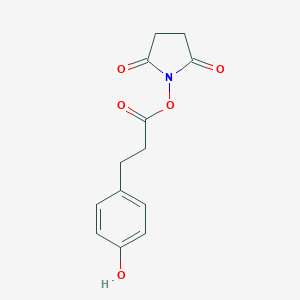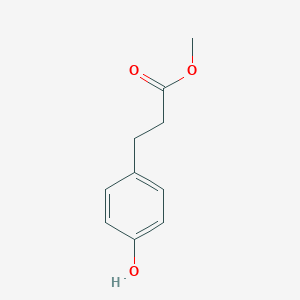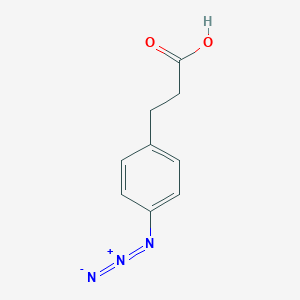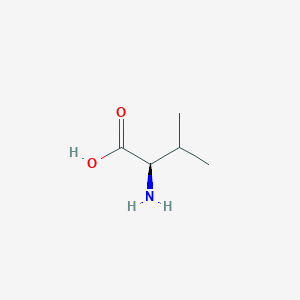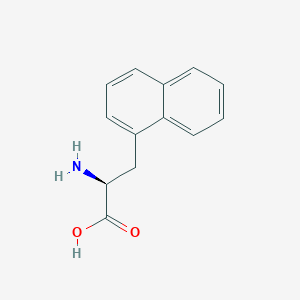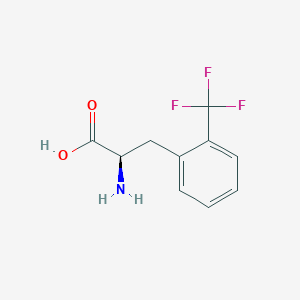
2-Hydroxy-L-Phenylalanine
Descripción general
Descripción
2-Hydroxy-L-Phenylalanine is a derivative of Phenylalanine, an essential amino acid for human development . It is a product of metabolism that is released during exercise and subsequently suppresses appetite in mice .
Synthesis Analysis
The synthesis of 2-Hydroxy-L-Phenylalanine involves the translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis . The reaction converts readily available L-phenylalanine in a double SN2 reaction to enantiomerically pure (S)-2-hydroxy-3-phenylpropanoic acid .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-L-Phenylalanine is C9H11NO3 . The structure of this compound can be represented by the SMILES notation: C1=CC=C (C (=C1)C [C@@H] (C (=O)O)N)O .Chemical Reactions Analysis
The most significant chemical reaction involving 2-Hydroxy-L-Phenylalanine is its conversion to (S)-2-hydroxy-3-phenylpropanoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-L-Phenylalanine are as follows: Its molecular weight is 181.19 Da . The predicted properties include a boiling point of 384.29°C, a melting point of 248.95°C, and a water solubility at 25°C of 5.63e+004 mg/L .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Derivatives of 2-Hydroxy-L-Phenylalanine have been investigated for their antimicrobial activity against various pathogenic bacterial and fungal organisms. This includes studying the structure-activity relationship (SAR) and in silico ADME (absorption, distribution, metabolism, and excretion) characterization to understand their potential as antibacterial and antifungal compounds .
Biosynthesis
There is research into the biosynthesis of L-Phenylalanine derivatives from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol. This opens possibilities for cost-effective production methods in a cofactor self-sufficient system without any addition of reductants .
Chelation Therapy
Some L-Phenylalanine derivatives have been identified as powerful ferrous ion chelators, which can offer protection against oxidative damage by removing iron from systems where it may contribute to oxidative stress .
Metabolic Studies
L-Phenylalanine and its metabolites play roles in health and neurological disorders. Research into these metabolites can provide insights into conditions like ochronosis, where a black pigment causes bone and tissue to darken and degenerate .
Nitrogen Source in Microbial Growth
Studies have shown that L-Phenylalanine acts as a nitrogen source for microbial growth, with different metabolites resulting from its use compared to other amino acids like L-Tryptophan .
Food Preservation and Antioxidant
3-(2-Hydroxyphenyl)propionic acid, a related compound, has applications as a food preservative and antioxidant. It also plays a role in the synthesis of various pharmaceuticals .
Mecanismo De Acción
Target of Action
2-Hydroxy-L-Phenylalanine, also known as (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid, primarily targets the phenylalanine hydroxylase enzyme . This enzyme plays a crucial role in the metabolism of phenylalanine, an essential amino acid .
Mode of Action
The compound interacts with its target, the phenylalanine hydroxylase enzyme, by serving as a substrate. The enzyme catalyzes the conversion of L-phenylalanine to L-tyrosine through a process known as para-hydroxylation . This reaction is a key step in the phenylalanine catabolism .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Hydroxy-L-Phenylalanine is the phenylalanine metabolic pathway . This pathway involves the conversion of phenylalanine to tyrosine, which is then further metabolized to form various important molecules . The compound also plays a role in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that phenylalanine hydroxylase deficiency can result in intolerance to the dietetic consumption of phenylalanine, leading to various syndromes such as deep and permanent logical disability and impaired cognitive development .
Result of Action
The action of 2-Hydroxy-L-Phenylalanine results in the production of L-tyrosine, a non-essential amino acid in PAH-containing organisms . L-Tyrosine serves as a precursor for the formation of proteins and numerous aromatic primary and secondary metabolites . These metabolites have broad physiological functions and are important for plant growth, development, reproduction, defense, and environmental responses .
Action Environment
The action of 2-Hydroxy-L-Phenylalanine can be influenced by various environmental factors. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species due to the difference in the nature of the plant . Additionally, plants growing under different environments and conditions also show differences in the metabolite profile .
Safety and Hazards
Direcciones Futuras
Future research directions for 2-Hydroxy-L-Phenylalanine could involve further studies on the structure and function of PAH from bacteria and lower eukaryote organisms, revealing an additional anabolic role of the enzyme in the synthesis of melanin-like pigments . Another promising direction is the exploration of the hydroxylation of amino acids, which is linked to the catalysis of various reactions .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFPVMFCRNYQNR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995710 | |
| Record name | L-o-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-L-Phenylalanine | |
CAS RN |
7423-92-9 | |
| Record name | (-)-o-Tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-o-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



